molecular formula C4H10AsNS2 B14700106 N,N-Dimethyl-1,3,2-dithiarsolan-2-amine CAS No. 17886-13-4

N,N-Dimethyl-1,3,2-dithiarsolan-2-amine

Cat. No.: B14700106
CAS No.: 17886-13-4
M. Wt: 211.2 g/mol
InChI Key: CHVZXDGBKDLNMD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is a heterocyclic organoarsenic compound featuring a five-membered ring containing two sulfur atoms and one arsenic atom. The structure is characterized by a dithiarsolane core (1,3,2-dithiarsolane) substituted with two methyl groups on the amine nitrogen. Arsenic-containing compounds are notable for their reactivity and toxicity, often requiring careful handling in research and industrial settings .

Properties

CAS No.

17886-13-4

Molecular Formula

C4H10AsNS2

Molecular Weight

211.2 g/mol

IUPAC Name

N,N-dimethyl-1,3,2-dithiarsolan-2-amine

InChI

InChI=1S/C4H10AsNS2/c1-6(2)5-7-3-4-8-5/h3-4H2,1-2H3

InChI Key

CHVZXDGBKDLNMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)[As]1SCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine typically involves the reaction of dimethylamine with arsenic and sulfur-containing precursors under controlled conditions. One common method includes the reaction of dimethylamine with arsenic trichloride and hydrogen sulfide, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds .

Scientific Research Applications

Chemistry: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical transformations .

Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.

Medicine: The compound’s arsenic content makes it a candidate for research into arsenic-based therapeutics. It is being investigated for its potential use in treating certain types of cancer and other diseases .

Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in the development of new industrial processes and products .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is crucial for its potential therapeutic effects, particularly in the context of cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Composition and Structural Features

The following table summarizes key heterocyclic compounds with structural similarities to N,N-Dimethyl-1,3,2-dithiarsolan-2-amine:

Compound Name Heteroatoms in Ring Molecular Formula CAS Number Key Features
This compound As, S, S C₃H₉AsNS₂ Not available Arsenic-containing ring; high reactivity
N,N-Dimethyl-1,3-dioxolan-2-amine O, O C₅H₁₁NO₂ 19449-26-4 Oxygen-rich ring; polar solvent applications
N,N-Dimethyl-1,3-oxathiolan-2-amine O, S C₅H₁₁NOS 115109-09-6 Mixed oxygen-sulfur ring; intermediate in synthesis
N,4-Dimethyl-1,3-thiazol-2-amine S, N C₅H₈N₂S Not available Thiazole core; pharmaceutical relevance
Key Observations:
  • Arsenic vs. Oxygen/Sulfur/Nitrogen : The presence of arsenic in the target compound likely increases its toxicity and reactivity compared to oxygen- or sulfur-based analogs. Arsenic’s larger atomic radius and lower electronegativity may also alter ring stability .
  • Ring Strain and Reactivity : Dioxolane (O,O) and oxathiolane (O,S) rings exhibit lower strain due to oxygen’s electronegativity, whereas dithiarsolane (S,As,S) may show enhanced reactivity in cross-coupling or ligand-exchange reactions.

Physical and Chemical Properties

Available data for analogs (target compound data inferred):

Property This compound N,N-Dimethyl-1,3-dioxolan-2-amine N,N-Dimethyl-1,3-oxathiolan-2-amine
Molecular Weight (g/mol) ~178 (estimated) 117.15 133.21
Boiling/Melting Point Not available Not reported Not reported
Solubility Likely polar aprotic solvents Methanol, DMF Moderate polarity solvents
Notes:
  • The dioxolan analog (C₅H₁₁NO₂) has a lower molecular weight due to the absence of heavy atoms like arsenic.
  • Solubility trends align with heteroatom electronegativity: oxygen-rich rings are more polar, while sulfur/arsenic analogs may exhibit lipophilic tendencies.

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